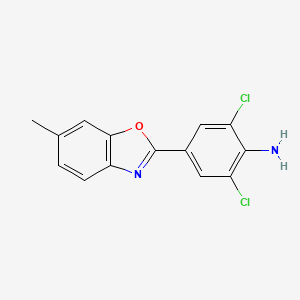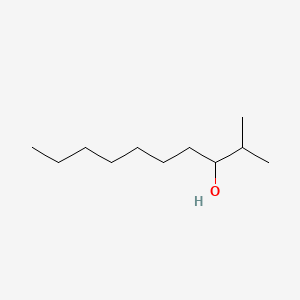![molecular formula C9H12N2O5 B13805976 2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
2'-Deoxyuridine, [5-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyuridine, [5-3H] is a radiolabeled nucleoside analog of deoxyuridine. It is a compound that belongs to the class of pyrimidine 2’-deoxyribonucleosides, which are essential components of DNA. The radiolabeling with tritium ([5-3H]) allows for the tracking and study of the compound in various biological and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine, [5-3H] typically involves the incorporation of tritium into the deoxyuridine molecule. This can be achieved through catalytic hydrogenation or by using tritiated water in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the efficient incorporation of tritium.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine, [5-3H] involves large-scale synthesis using automated systems to ensure high purity and specific activity. The process includes the purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to separate the desired product from any impurities.
化学反応の分析
Types of Reactions
2’-Deoxyuridine, [5-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives like bromodeoxyuridine and iododeoxyuridine.
科学的研究の応用
2’-Deoxyuridine, [5-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in diagnostic tests for vitamin B12 and folate deficiencies.
Industry: Applied in the development of antiviral drugs and in the study of nucleoside analogs.
作用機序
The mechanism of action of 2’-Deoxyuridine, [5-3H] involves its incorporation into DNA during replication. The tritium label allows for the tracking of the compound within the DNA, providing insights into the synthesis and repair processes. The molecular targets include DNA polymerases and thymidylate synthase, which are involved in the incorporation and metabolism of nucleosides.
類似化合物との比較
Similar Compounds
Idoxuridine: An antiviral drug that incorporates into viral DNA, inhibiting replication.
Trifluridine: Another antiviral agent used in the treatment of viral eye infections.
Bromodeoxyuridine: A halogenated derivative used in cell proliferation studies.
Uniqueness
2’-Deoxyuridine, [5-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and study in various biological and chemical processes. This makes it particularly valuable in research applications where detailed insights into DNA synthesis and repair are required.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1T |
InChIキー |
MXHRCPNRJAMMIM-ULQXZJNLSA-N |
異性体SMILES |
[3H]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)




![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)


![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)


